![molecular formula C10H11FN2O2 B13065249 [2-(2-Fluoro-6-nitrophenyl)ethenyl]dimethylamine](/img/structure/B13065249.png)
[2-(2-Fluoro-6-nitrophenyl)ethenyl]dimethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(2-Fluoro-6-nitrophenyl)ethenyl]dimethylamine is an organic compound with the molecular formula C10H11FN2O2 It is characterized by the presence of a fluoro and nitro group on a phenyl ring, which is connected to an ethenyl group and further bonded to a dimethylamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-Fluoro-6-nitrophenyl)ethenyl]dimethylamine typically involves the following steps:
Nitration: The starting material, 2-fluorophenyl, undergoes nitration to introduce the nitro group at the 6-position.
Vinylation: The nitrated compound is then subjected to a vinylation reaction to introduce the ethenyl group.
Amination: Finally, the compound undergoes amination with dimethylamine to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Des Réactions Chimiques
Types of Reactions
[2-(2-Fluoro-6-nitrophenyl)ethenyl]dimethylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The fluoro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Amino derivatives where the nitro group is converted to an amino group.
Substitution: Compounds where the fluoro group is replaced by other functional groups.
Applications De Recherche Scientifique
[2-(2-Fluoro-6-nitrophenyl)ethenyl]dimethylamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of [2-(2-Fluoro-6-nitrophenyl)ethenyl]dimethylamine involves its interaction with specific molecular targets and pathways. The presence of the fluoro and nitro groups can influence its reactivity and binding affinity to biological molecules. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
[2-(2-Fluoro-6-nitrophenyl)ethenyl]methylamine: Similar structure but with a single methyl group instead of dimethylamine.
[2-(2-Fluoro-6-nitrophenyl)ethenyl]ethylamine: Similar structure but with an ethyl group instead of dimethylamine.
[2-(2-Fluoro-6-nitrophenyl)ethenyl]propylamine: Similar structure but with a propyl group instead of dimethylamine.
Uniqueness
The uniqueness of [2-(2-Fluoro-6-nitrophenyl)ethenyl]dimethylamine lies in its specific combination of functional groups, which can impart distinct chemical and biological properties
Propriétés
Formule moléculaire |
C10H11FN2O2 |
|---|---|
Poids moléculaire |
210.20 g/mol |
Nom IUPAC |
(E)-2-(2-fluoro-6-nitrophenyl)-N,N-dimethylethenamine |
InChI |
InChI=1S/C10H11FN2O2/c1-12(2)7-6-8-9(11)4-3-5-10(8)13(14)15/h3-7H,1-2H3/b7-6+ |
Clé InChI |
OKUFRTYEXAOXQZ-VOTSOKGWSA-N |
SMILES isomérique |
CN(C)/C=C/C1=C(C=CC=C1F)[N+](=O)[O-] |
SMILES canonique |
CN(C)C=CC1=C(C=CC=C1F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(3-Amino-1H-pyrazol-1-yl)methyl]cyclohexan-1-ol](/img/structure/B13065182.png)
![4-Fluoro-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B13065189.png)
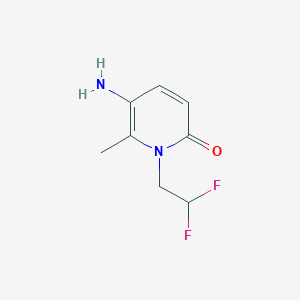
![tert-Butylhexahydro-1H-pyrrolo[3,4-b]pyrazine-6(2H)-carboxylate](/img/structure/B13065220.png)
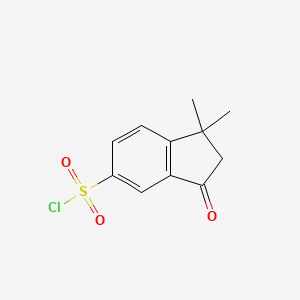

![1-[5-Fluoro-2-(1H-1,2,4-triazol-1-YL)phenyl]ethan-1-one](/img/structure/B13065241.png)
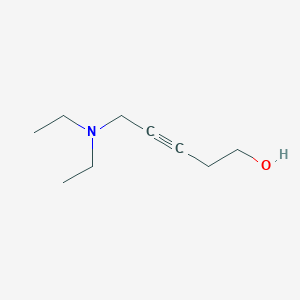
![3-Amino-1-[(1-methylcyclobutyl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13065248.png)
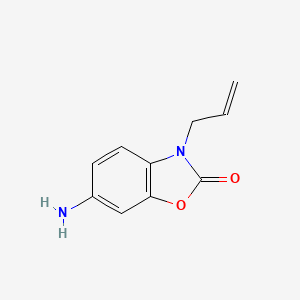
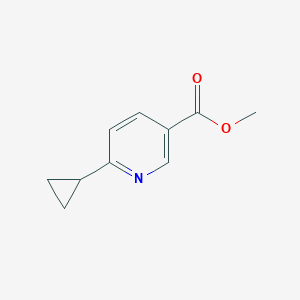
![2-[2-(Trifluoromethyl)thiophen-3-yl]acetic acid](/img/structure/B13065259.png)
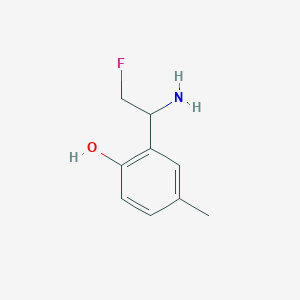
![3-[(2-Fluorophenyl)methoxy]-4-iodooxolane](/img/structure/B13065273.png)
